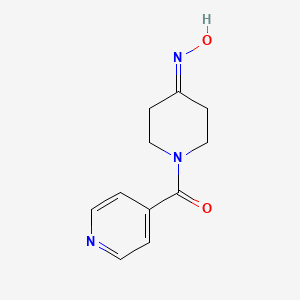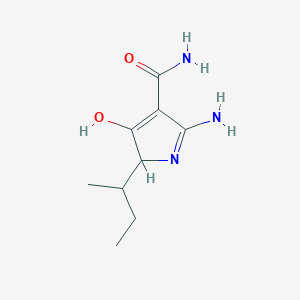
4-(Chloromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzonitrile with thionyl chloride to form 4-chloromethoxybenzonitrile. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-chloromethoxybenzoic acid.
Reduction: Formation of 4-chloromethoxybenzylamine.
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)benzonitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethoxy)benzonitrile depends on its chemical reactivity. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing nature of the nitrile group enhances the reactivity of the aromatic ring towards nucleophiles . In oxidation and reduction reactions, the methoxy and nitrile groups undergo transformation, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
4-Chlorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(Chloromethoxy)benzonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
4-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2 |
Clave InChI |
INWMBIALUYSXPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)


![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)




![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)


